molecular formula C5H13NO2 B13510448 3-Amino-3-methylbutane-1,2-diol

3-Amino-3-methylbutane-1,2-diol

Cat. No.: B13510448
M. Wt: 119.16 g/mol
InChI Key: CITXRMPGAABIAC-UHFFFAOYSA-N
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Description

Significance of Vicinal Amino Diols as Versatile Synthetic Intermediates

Vicinal amino diols are highly valued in organic synthesis due to their dual functionality. The presence of both a nucleophilic amino group and one or more hydroxyl groups allows for a variety of chemical transformations. These functional groups can be selectively protected or reacted, providing a handle for the construction of more complex molecules. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the hydroxyl groups can be oxidized, esterified, or converted into leaving groups for substitution reactions.

Furthermore, the 1,2-relationship of the amino and hydroxyl groups can be exploited in the formation of heterocyclic compounds, such as oxazolines and morpholines, which are common scaffolds in medicinal chemistry. The ability of the amino and hydroxyl groups to participate in intramolecular hydrogen bonding also influences the conformational preferences of the molecule, which can be crucial in directing the stereochemical outcome of subsequent reactions.

The utility of vicinal amino diols is evident in their application as chiral auxiliaries and ligands in asymmetric synthesis. acs.org The defined spatial arrangement of the coordinating heteroatoms can effectively chelate to metal centers, creating a chiral environment that can induce high levels of stereoselectivity in a variety of catalytic transformations.

Overview of the Chemical and Stereochemical Landscape of Aminoalcohols

Aminoalcohols are characterized by the presence of both an amino group and a hydroxyl group. The relative positions of these functional groups (e.g., 1,2-, 1,3-, or 1,4-) significantly influence their chemical behavior and stereochemical properties. In the case of 1,2-aminoalcohols, or vicinal amino alcohols, the proximity of the two functional groups allows for significant electronic and steric interactions.

The stereochemistry of aminoalcohols is a critical aspect of their chemistry. nsf.gov For a molecule like 3-Amino-3-methylbutane-1,2-diol, which contains a chiral center at the carbon bearing the amino group and a hydroxyl group, the potential for stereoisomerism is significant. The presence of multiple stereocenters gives rise to diastereomers and enantiomers, each of which can exhibit distinct biological activities and chemical reactivities.

The absolute and relative stereochemistry of vicinal amino alcohols can be controlled through various synthetic strategies, including the use of chiral starting materials, asymmetric catalysis, and substrate-controlled reactions. The ability to selectively synthesize a single stereoisomer is of paramount importance, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemical purity.

Rationales for the Focused Investigation of this compound

The specific structure of this compound presents several features that warrant a detailed investigation. The presence of a tertiary amino group, resulting from the methyl substitution on the nitrogen atom, distinguishes it from primary and secondary amino diols. This tertiary amine is generally less nucleophilic and more sterically hindered, which can lead to unique reactivity patterns.

The gem-dimethyl group on the carbon atom bearing the amino group further contributes to the steric bulk around this center. This steric hindrance can influence the accessibility of the lone pair of electrons on the nitrogen and the adjacent hydroxyl group, potentially leading to novel selectivity in chemical reactions.

A focused investigation into this compound would aim to elucidate its fundamental chemical properties, explore efficient and stereoselective synthetic routes, and evaluate its potential as a building block in the synthesis of more complex molecules. Understanding the interplay between its functional groups and stereochemical features could open new avenues for the design of novel catalysts, ligands, and biologically active compounds.

Detailed Research Findings

Plausible Synthetic Routes

The synthesis of this compound would likely involve the introduction of the amino and diol functionalities onto a suitable carbon skeleton. A plausible retrosynthetic analysis would disconnect the C-N and C-O bonds, suggesting precursors such as an epoxide or an alkene.

One potential forward synthesis could start from 3-methyl-1-butene. Asymmetric dihydroxylation of the alkene would yield the corresponding chiral diol, 3-methylbutane-1,2-diol. Subsequent activation of the secondary hydroxyl group, for example, by conversion to a mesylate or tosylate, would facilitate a nucleophilic substitution reaction with methylamine to introduce the amino group. The stereochemistry of this substitution would likely proceed with inversion of configuration at the C2 position.

Alternatively, the synthesis could proceed via the aminolysis of an epoxide. Starting from 3-methyl-1,2-epoxybutane, ring-opening with methylamine would yield a mixture of regioisomers. The regioselectivity of this reaction would be influenced by the reaction conditions (e.g., acidic or basic catalysis) and the steric hindrance at the two electrophilic carbon atoms of the epoxide ring.

Expected Physicochemical Properties

Based on its structure, this compound is expected to be a polar, water-soluble compound due to the presence of the amino and hydroxyl groups capable of hydrogen bonding. Its boiling point would be relatively high for its molecular weight due to these intermolecular forces.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
Boiling Point Estimated >200 °C
Melting Point Dependent on crystalline form
Solubility Soluble in water and polar organic solvents
pKa (of conjugate acid) Estimated 9-10

Note: These values are estimations based on the properties of structurally similar compounds and have not been experimentally verified.

Spectroscopic Characterization

The structure of this compound could be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the methyl groups, the methylene (B1212753) protons, and the methine proton. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms.

¹³C NMR would show five distinct carbon signals corresponding to the different carbon environments in the molecule.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H (if protonated) stretching vibrations, as well as C-O and C-N stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Signals for CH3, CH2, CH, OH, and NH (if protonated) protons.
¹³C NMR Five distinct signals for the five carbon atoms.
Mass Spec (EI) Molecular ion (M+) peak at m/z = 119.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1100 cm⁻¹), C-N stretch.

Note: These are predicted spectroscopic features and require experimental verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-methylbutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2,6)4(8)3-7/h4,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITXRMPGAABIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 3 Methylbutane 1,2 Diol and Its Enantiomers

Retrosynthetic Strategies for the Construction of the 3-Amino-3-methylbutane-1,2-diol Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, several disconnections can be envisioned to identify potential synthetic routes.

A primary disconnection strategy involves the carbon-nitrogen bond of the tertiary amine. This leads to a key intermediate, a diol with a leaving group at the C3 position, and an ammonia (B1221849) equivalent. Another approach is to disconnect one of the carbon-oxygen bonds of the diol. For instance, a disconnection of the C2-O bond suggests an epoxide intermediate, which can be opened by an appropriate nucleophile.

A plausible retrosynthetic pathway is illustrated below:

Disconnection of the C-N bond: The amino group can be introduced late in the synthesis via nucleophilic substitution or reductive amination. This points to a precursor such as a 3-azido-3-methylbutane-1,2-diol or a 3-keto-3-methylbutane-1,2-diol.

Disconnection of C-C bonds: A more complex disconnection could involve breaking the C2-C3 bond, suggesting an aldol-type reaction between a two-carbon aldehyde equivalent and a protected amino ketone.

Functional Group Interconversion (FGI): The diol can be derived from an alkene via dihydroxylation, and the amino group can be installed from a nitro group or an azide (B81097).

A logical retrosynthetic route would start by disconnecting the amino group, leading to a chiral diol precursor. This precursor could be synthesized from an alkene via stereoselective dihydroxylation. The alkene, in turn, could be prepared from commercially available starting materials.

Chemo-Catalytic Approaches to this compound Synthesis

Chemo-catalytic methods offer powerful tools for the synthesis of complex molecules like this compound, providing high levels of stereocontrol.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity. masterorganicchemistry.com This method can be applied to the synthesis of the diol core of this compound from a suitable allylic alcohol precursor.

For instance, starting from 3-methyl-1-buten-3-ol (a hypothetical precursor for the carbon skeleton), a directed hydroboration-oxidation could potentially install the second hydroxyl group. The directing effect of the existing hydroxyl group would influence the stereochemical outcome of the reaction. The choice of borane (B79455) reagent is critical for achieving high selectivity. masterorganicchemistry.com Sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), are often used to enhance regioselectivity. masterorganicchemistry.com The subsequent oxidation of the organoborane intermediate with hydrogen peroxide and a base proceeds with retention of configuration, yielding the diol. masterorganicchemistry.com

A hypothetical reaction scheme is as follows:

Protection of the amino group of a hypothetical 3-amino-3-methyl-1-butene.

Hydroboration of the double bond using a stereodirecting catalyst or a chiral borane.

Oxidation to form the 1,2-diol.

Deprotection of the amino group to yield the final product.

The stereochemistry of the final product would be determined by the facial selectivity of the hydroboration step.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of synthesizing this compound, the catalytic hydrogenation of a suitable precursor, such as an α-hydroxy ketoxime, can be a viable strategy.

A potential synthetic route could involve:

Synthesis of 1,2-dihydroxy-3-methyl-3-butanone.

Oximation of the ketone with hydroxylamine (B1172632) to form the corresponding oxime.

Catalytic hydrogenation of the oxime using a catalyst like Raney nickel or palladium on carbon (Pd/C). google.com This step reduces the oxime to the primary amine.

The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions. For the synthesis of enantiopure this compound, a chiral auxiliary or a chiral catalyst would be required to induce asymmetry.

Precursor TypeCatalystProductPotential for Stereocontrol
α-Hydroxy KetoximeRaney Ni, Pd/CRacemic Amino DiolLow without chiral modifiers
Chiral Oxime EtherChiral CatalystsEnantioenriched Amino DiolHigh with appropriate catalyst

This table presents hypothetical data based on established principles of catalytic hydrogenation.

Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. mdpi.com While no specific MCR for the synthesis of this compound has been reported, one can be conceptualized based on known MCRs like the Petasis or Mannich reactions. rsc.org

A hypothetical three-component reaction could involve:

An aldehyde (e.g., formaldehyde).

A secondary amine.

A boronic acid derivative of a protected diol.

Alternatively, a Strecker-type reaction on a protected α-hydroxy ketone could provide a route to the corresponding α-amino nitrile, which could then be hydrolyzed and reduced to the target amino diol. The development of a novel MCR for this specific target would be a significant contribution to synthetic methodology.

Biocatalytic and Chemoenzymatic Synthesis of Stereodefined this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for the production of enantiomerically pure compounds. mdpi.com Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity.

A powerful biocatalytic approach for the synthesis of chiral amino diols involves the use of aldolases. Aldolases catalyze the stereoselective formation of carbon-carbon bonds, creating new chiral centers. A chemoenzymatic strategy could involve an aldolase-catalyzed reaction to construct the diol backbone, followed by a chemical step to introduce the amino group.

A recent study demonstrated a three-component enzymatic synthesis of amino-diols using a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED). nih.gov This one-pot, two-step cascade reaction combines an aldol (B89426) addition with a reductive amination.

This strategy could be adapted for the synthesis of this compound:

Aldol Addition: An FSA variant catalyzes the aldol addition of a donor molecule to an aldehyde. For the target molecule, the reaction would involve hydroxyacetone (B41140) as the donor and a protected 2-aminopropanal as the acceptor.

Reductive Amination: An IRED, along with an amine donor (like ammonia or an alkylamine) and a reducing agent (often formate (B1220265) or glucose), would then convert the resulting ketodiol into the final amino diol.

The stereoselectivity of this process is generally high, controlled by the specific enzymes used. nih.gov

Enzyme SystemSubstratesProduct StereochemistryReported Conversion
FSA / IRED CascadeAldehyde, Hydroxy Ketone, AmineHigh (e.g., >99% ee)Moderate to High

This table is based on data for analogous amino-diol syntheses and illustrates the potential of the methodology. nih.gov

Reductive Amination Strategies for Amine Introduction

Reductive amination is a highly versatile and widely employed method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. masterorganicchemistry.com This strategy involves the reaction of a carbonyl compound with an amine source, such as ammonia or a primary amine, to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. youtube.com This approach effectively avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, the process would typically start from a suitable keto-diol precursor, such as a protected form of 3-hydroxy-3-methyl-2-butanone (B89657). The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride (LAH) could be used, they would also reduce the starting ketone. Therefore, milder and more selective reagents are preferred.

Key reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This is a very common reagent for reductive amination because it is selective for the protonated imine (iminium ion) over the starting ketone or aldehyde. masterorganicchemistry.comyoutube.com Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH₄) prevents the unwanted reduction of the carbonyl starting material, allowing for a one-pot reaction. youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This reagent is another excellent choice, often favored for its less toxic nature compared to cyanide-containing reagents. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those with sensitive functional groups. youtube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is another effective method. youtube.com This approach is considered a "green" alternative as it avoids the use of hydride reagents and produces water as the only byproduct.

The general mechanism involves the initial formation of a hemiaminal from the ketone and ammonia, followed by dehydration to an iminium ion. A hydride reagent then attacks the electrophilic carbon of the iminium ion to yield the final amine product. youtube.com

Table 1: Comparison of Common Reagents for Reductive Amination

ReagentFormulaKey AdvantagesConsiderations
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions; allows for one-pot synthesis. masterorganicchemistry.comyoutube.comToxic cyanide byproduct; requires careful handling and disposal. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Non-toxic; mild and effective for various substrates; moisture sensitive. masterorganicchemistry.comyoutube.comCan be slower than NaBH₃CN for some substrates.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)"Green" method; high atom economy; no hydride byproducts. youtube.comRequires specialized high-pressure equipment; catalyst can be expensive.

Cascade Biotransformations for Enhanced Stereocontrol

Cascade biotransformations, which involve multiple enzymatic reactions occurring sequentially in a single vessel, have emerged as powerful tools for the synthesis of chiral molecules with high stereoselectivity. For the production of enantiomerically pure this compound, these biocatalytic cascades offer significant advantages over traditional chemical methods by minimizing purification steps, reducing waste, and operating under mild, environmentally friendly conditions.

A key enzymatic step in such a cascade is the asymmetric reductive amination of a prochiral ketone precursor. Amine dehydrogenases (AmDHs) are particularly well-suited for this transformation. whiterose.ac.uk These enzymes catalyze the direct conversion of a ketone to a chiral amine using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. whiterose.ac.uk The stereochemical outcome—whether the (R)- or (S)-enantiomer is formed—is determined by the specific enzyme used.

To make the process economically viable, the expensive nicotinamide cofactor must be continuously regenerated. This is typically achieved by adding a second enzyme and a sacrificial substrate to the cascade. For example, a glucose dehydrogenase (GDH) can be used to oxidize glucose, which in turn reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). whiterose.ac.uk

A potential biocatalytic cascade for chiral this compound could involve:

Asymmetric Reductive Amination: An amine dehydrogenase converts a protected 3-hydroxy-3-methyl-2-butanone into a single enantiomer of the corresponding amine.

Cofactor Regeneration: A dehydrogenase enzyme, such as GDH, recycles the NAD(P)H cofactor.

Deprotection: A hydrolase enzyme could be used in a subsequent step to remove protecting groups from the diol moiety under mild conditions.

This integrated approach allows for the production of the target molecule with high enantiomeric excess (ee) and conversion rates. whiterose.ac.uk

Table 2: Key Enzyme Classes in Biocatalytic Cascades for Chiral Amine Synthesis

Enzyme ClassAbbreviationFunction in CascadeExample
Amine DehydrogenaseAmDHCatalyzes the stereoselective reductive amination of a ketone to form a chiral amine. whiterose.ac.ukMsmeAmDH from Mycobacterium smegmatis
Glucose DehydrogenaseGDHRegenerates the NAD(P)H cofactor by oxidizing glucose. whiterose.ac.ukGDH105
Hydrolase-Removes protecting groups from functional moieties like esters or ethers.Lipase (B570770), Esterase

Flow Chemistry and Continuous Processing in this compound Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for chemical transformations to occur continuously. nih.gov This technology offers numerous advantages for the synthesis of fine chemicals like this compound, including superior process control, enhanced safety, and improved scalability. nih.govdurham.ac.uk

The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, allowing for the safe use of highly exothermic reactions or reactions at temperatures and pressures that would be hazardous in a large-scale batch reactor. nih.gov For the synthesis of this compound, a reductive amination step could be performed in a flow reactor by continuously mixing the ketone precursor, an amine source, and a reducing agent. The reaction mixture would then pass through a heated or cooled coil for a precise residence time, ensuring optimal conversion and minimizing byproduct formation.

A key advantage of flow chemistry is the ability to integrate purification directly into the synthetic process. This can be achieved using columns packed with solid-supported reagents or scavengers. For instance, after the reductive amination, the product stream could be passed through a scavenger resin that selectively binds unreacted starting materials or byproducts, delivering a purified product without the need for traditional aqueous work-up and chromatography. durham.ac.uk This streamlined, "telescoped" approach significantly reduces manual labor and processing time. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Processing

ParameterBatch ProcessingContinuous Flow Processing
Scalability Difficult; often requires re-optimization.Simple; achieved by extending run time or using parallel reactors. nih.gov
Safety Higher risk with exothermic reactions and hazardous reagents.Inherently safer due to small reaction volumes and superior heat control. nih.gov
Process Control Limited control over temperature and mixing gradients.Precise control over residence time, temperature, and stoichiometry. durham.ac.uk
Purification Typically offline (extraction, chromatography).Can be integrated in-line using solid-supported scavengers and reagents. durham.ac.uk
Reproducibility Can vary between batches.High consistency and reproducibility. durham.ac.uk

Protective Group Strategies in the Synthesis of this compound Derivatives

The synthesis of complex molecules containing multiple reactive functional groups, such as the amino and diol moieties in this compound, necessitates the use of protecting groups. jocpr.com These groups temporarily mask a reactive site to prevent it from undergoing unwanted side reactions during a chemical transformation elsewhere in the molecule. jocpr.com An effective synthesis requires an orthogonal protecting group strategy, where each type of protecting group can be selectively removed under specific conditions without affecting the others. iris-biotech.de

1,2-Diol Protection: The vicinal diol is a key feature that often requires protection early in the synthetic sequence.

Cyclic Acetals and Ketals: A common strategy is to react the diol with an aldehyde or ketone (e.g., acetone (B3395972) or benzaldehyde) in the presence of an acid catalyst to form a five-membered ring (an acetonide or benzylidene acetal). These groups are stable under basic and reductive conditions but are easily removed with aqueous acid.

Silyl (B83357) Ethers: Reacting the diol with silyl chlorides, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base (e.g., imidazole) forms silyl ethers. The stability of silyl ethers to various conditions is tunable; for example, TBDMS ethers are robust but can be cleaved with fluoride (B91410) ions (e.g., TBAF) or acid. ug.edu.pl

Amino Group Protection: After its introduction via reductive amination, the amino group may need to be protected for subsequent modifications.

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Carboxybenzyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate. It is stable to acidic conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂/Pd-C), a method that is orthogonal to the acid-labile Boc and silyl groups.

Table 4: Common Protecting Groups (PGs) for Diol and Amine Moieties

Functional GroupProtecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
1,2-Diol Acetonide-Acetone, Acid CatalystAqueous Acid (e.g., HCl)
1,2-Diol tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleFluoride source (e.g., TBAF), Acid. ug.edu.pl
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA). iris-biotech.de
Amine CarboxybenzylCbz / ZBenzyl ChloroformateCatalytic Hydrogenation (H₂/Pd-C)

Stereochemical Control and Diastereoselective Synthesis of 3 Amino 3 Methylbutane 1,2 Diol

Asymmetric Catalysis in the Formation of Chiral Centers at C1 and C2

Asymmetric catalysis offers an elegant and efficient approach to establishing the chiral centers at the C1 and C2 positions of 3-Amino-3-methylbutane-1,2-diol. This strategy relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and organocatalytic systems have proven effective in the synthesis of analogous vicinal amino alcohols.

One potential pathway to this compound via asymmetric catalysis could involve the asymmetric aminohydroxylation of a suitable alkene precursor, such as 3-methyl-1-butene-1,2-diol. However, a more versatile and commonly employed strategy is the asymmetric dihydroxylation or aminohydroxylation of an allylic amine derivative. For instance, an N-protected 3-amino-3-methyl-1-butene could be subjected to asymmetric dihydroxylation using catalysts like osmium tetroxide in the presence of a chiral ligand, such as those derived from the cinchona alkaloids.

Alternatively, organocatalysis provides a powerful, metal-free approach. For example, the asymmetric aminoxylation of an α,α-disubstituted aldehyde, followed by reduction, could furnish the desired amino diol. A triphenylsilyl-protected β-amino alcohol derived from a spiropyrrolidine scaffold has been shown to be effective in the catalytic asymmetric synthesis of vicinal quaternary stereocenters. acs.orgnih.gov

Below is a table illustrating the effectiveness of an organocatalytic approach in a related system, highlighting the potential for high diastereo- and enantioselectivity.

EntryCatalyst (mol%)AdditiveSolventTime (h)Yield (%)dree (%)
120Benzoic AcidToluene4885>20:195
2203,5-Dinitrobenzoic AcidCH2Cl27292>20:198
3103,5-Dinitrobenzoic AcidToluene608819:197

This data is representative of an asymmetric alkylation of an α,α-disubstituted aldehyde with a 3-bromooxindole and is intended to illustrate the potential of organocatalysis for creating vicinal quaternary stereocenters. acs.org

Chiral Auxiliary Approaches for Diastereoselective Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. thieme-connect.comwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenters have been established, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to direct the diastereoselective formation of the C1 and C2 stereocenters. A prominent example of this strategy involves the use of chiral oxazolidinones, as pioneered by David A. Evans. researchgate.net For instance, an N-acylated oxazolidinone derived from a suitable precursor could undergo a diastereoselective aldol (B89426) reaction with formaldehyde, followed by reduction and auxiliary cleavage to yield the target amino diol.

Another powerful set of chiral auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries developed by Dieter Enders. princeton.edu These can be used to form chiral hydrazones from which an enolate can be generated and subsequently reacted with an electrophile in a highly diastereoselective manner.

The following table showcases the high levels of diastereoselectivity that can be achieved using chiral oxazolidinone auxiliaries in aldol reactions, a key step in a potential synthesis of this compound.

EntryAldehydeLewis AcidDiastereoselectivity (syn:anti)Yield (%)
1IsobutyraldehydeBu2BOTf>99:195
2BenzaldehydeTiCl498:289
3AcetaldehydeSn(OTf)2>99:192

This data is representative of diastereoselective aldol reactions using chiral oxazolidinone auxiliaries and is provided to illustrate the high degree of stereocontrol achievable with this methodology. researchgate.net

Substrate-Controlled Stereoselective Transformations

In substrate-controlled synthesis, the existing chirality within the starting material dictates the stereochemical outcome of subsequent reactions. This approach is particularly effective when a chiral starting material is readily available. For the synthesis of this compound, a potential strategy would be to start with a chiral building block that already contains one of the desired stereocenters.

For instance, a chiral α-hydroxy ester or aldehyde could be used as the starting material. The stereocenter at the α-position can then direct the stereoselective introduction of the adjacent amino and hydroxyl groups. A common method to achieve this is through the use of chelation-controlled additions to carbonyls. For example, the addition of a nucleophile to a chiral α-hydroxy ketone can be highly diastereoselective due to the formation of a rigid, five-membered chelate with a Lewis acid.

A plausible synthetic sequence could begin with the enantioselective reduction of a suitable β-keto ester to establish the C2 hydroxyl stereocenter. This chiral β-hydroxy ester could then be converted to a ketone, and a subsequent diastereoselective amination, for example, via a reductive amination protocol, would be directed by the existing stereocenter to furnish the desired this compound. The stereochemical outcome of such a reaction is often predictable using established models like the Felkin-Anh or Cram-chelate models.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. princeton.eduorganic-chemistry.orgresearchgate.net This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in situ racemization of the slower-reacting enantiomer.

For the synthesis of a single stereoisomer of this compound, a DKR approach could be applied to a racemic precursor. A potential substrate for DKR would be a racemic β-azido alcohol. The kinetic resolution could be achieved through an enzymatic acylation, for instance, using a lipase (B570770) such as Candida antarctica lipase B (Novozym 435), which would selectively acylate one enantiomer of the alcohol. organic-chemistry.org Simultaneously, a racemization catalyst, often a ruthenium complex, would continuously racemize the unreacted enantiomer, thereby funneling the entire racemic starting material into a single, enantiomerically pure acylated product. Subsequent reduction of the azide (B81097) and hydrolysis of the ester would yield the enantiopure this compound.

The efficiency of DKR is highly dependent on the compatibility of the resolution and racemization catalysts. The following table presents data from a study on the DKR of β-azido alcohols, demonstrating the high yields and enantiomeric excesses that can be achieved.

EntrySubstrateRacemization CatalystEnzymeAcyl DonorConversion (%)ee (%)
12-azido-1-phenylethanolRu-complexNovozym 435Isopropenyl acetate9899
22-azido-1-(4-methoxyphenyl)ethanolRu-complexNovozym 435Ethyl acetate95>99
32-azido-1-(2-naphthyl)ethanolRu-complexNovozym 435Isopropenyl acetate9799

This data is based on the dynamic kinetic resolution of various β-azido alcohols and serves to illustrate the potential of this methodology for the synthesis of chiral amino alcohols. organic-chemistry.org

Derivatization and Functionalization Chemistry of 3 Amino 3 Methylbutane 1,2 Diol

Selective Functionalization of Hydroxyl Groups (Primary vs. Secondary)

The presence of both a primary and a secondary hydroxyl group in 3-amino-3-methylbutane-1,2-diol necessitates a strategic approach to achieve selective functionalization. The inherent difference in steric hindrance and electronic properties between these two groups forms the basis for regioselective reactions.

In carbohydrate and polyol chemistry, the selective protection of hydroxyl groups is a well-established strategy. researchgate.net Generally, primary hydroxyl groups are more sterically accessible and therefore react more readily with bulky protecting group reagents. This principle can be extended to this compound. For instance, the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, under carefully controlled conditions (e.g., stoichiometric amount of silylating agent, specific base, and low temperature) would be expected to favor the formation of the primary silyl ether.

Another common strategy for differentiating primary and secondary hydroxyls is the use of trityl (triphenylmethyl) protecting groups, which exhibit a strong preference for primary alcohols due to their significant steric bulk. ug.edu.pl

Furthermore, the formation of cyclic acetals and ketals can be employed to protect the diol moiety. In the case of 1,2-diols, acetonide formation using acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst is a common method. uchicago.edu This would protect both hydroxyl groups simultaneously, allowing for subsequent reactions at the amino group. The relative stability of the resulting five-membered ring makes this a favorable process.

Protecting Group Reagent Selectivity Deprotection Conditions
tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazolePrimary > SecondaryFluoride (B91410) source (e.g., TBAF)
Trityl (Tr)Trityl chloride, PyridineHighly selective for primaryMild acid (e.g., TFA)
AcetonideAcetone, Acid catalystProtects both 1,2-diol groupsAqueous acid

Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Carbamatization)

The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of transformations.

Acylation: The amino group can be easily acylated to form amides using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. N-acyl amino acids are an important class of molecules with diverse biological activities. nih.gov The reaction is typically highly chemoselective for the amino group over the less nucleophilic hydroxyl groups, especially under neutral or slightly basic conditions.

Alkylation: N-alkylation of the amino group can be achieved through several methods. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃), is a common and effective strategy. google.com Direct alkylation with alkyl halides can also be performed, though it may be complicated by over-alkylation to form secondary and tertiary amines. To achieve mono-alkylation, methods involving the formation of a sulfonamide followed by alkylation and subsequent deprotection can be employed. monash.edu

Carbamatization: The amino group can be converted to a carbamate (B1207046) through reaction with a chloroformate (e.g., benzyl (B1604629) chloroformate to give a Cbz group, or di-tert-butyl dicarbonate (B1257347) for a Boc group). These protecting groups are fundamental in peptide synthesis and can be used to temporarily block the reactivity of the amino group while other transformations are carried out on the hydroxyl groups. iris-biotech.de

Transformation Reagents Product
AcylationAcyl chloride/anhydride, BaseN-acyl-3-amino-3-methylbutane-1,2-diol
Alkylation (Reductive Amination)Aldehyde/Ketone, NaCNBH₃N-alkyl-3-amino-3-methylbutane-1,2-diol
Carbamatization (Boc protection)Di-tert-butyl dicarbonate (Boc)₂ON-Boc-3-amino-3-methylbutane-1,2-diol

Cyclization Reactions Leading to Heterocyclic Systems

The 1,2-amino-diol motif in this compound is a precursor for the synthesis of various five-membered heterocyclic rings, such as oxazolidinones and oxazolines.

The synthesis of oxazolidin-2-ones can be achieved through the reaction of the amino-diol with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole (CDI). organic-chemistry.org This reaction proceeds via an initial N-carbamoylation followed by an intramolecular cyclization with the adjacent hydroxyl group. The regioselectivity of this cyclization would depend on which hydroxyl group (primary or secondary) participates. In many cases, the formation of a five-membered ring involving the secondary hydroxyl is favored.

Furthermore, the amino and hydroxyl groups can participate in cyclization reactions with other reagents to form a variety of heterocyclic structures. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. nih.gov The synthesis of various heterocyclic compounds from amino acid precursors is a broad field of research. rdd.edu.iq

Heterocycle Reagents General Structure
Oxazolidin-2-onePhosgene, CDI, or TriphosgeneFive-membered ring with a carbonyl group
OxazolidineAldehyde or KetoneFive-membered ring with a CHR or CR₂ group

Regioselective and Chemoselective Reaction Pathways

The strategic manipulation of this compound relies on the principles of regioselectivity and chemoselectivity.

Chemoselectivity: The relative reactivity of the three functional groups (primary -OH, secondary -OH, and primary -NH₂) dictates the outcome of a reaction. The amino group is generally the most nucleophilic, followed by the primary hydroxyl group, and then the secondary hydroxyl group. Therefore, reactions with electrophiles under kinetic control will typically occur at the amino group first. For example, acylation with one equivalent of an acylating agent would be expected to yield the N-acylated product selectively.

Regioselectivity: When considering reactions at the hydroxyl groups (often after protection of the more reactive amino group), the primary hydroxyl is favored for reactions with sterically demanding reagents. Conversely, reactions that are more sensitive to electronic effects or that involve intramolecular cyclization might favor the secondary hydroxyl group. The choice of protecting groups for the amino and one of the hydroxyl functionalities can direct the reactivity of the remaining unprotected group. researchgate.net

The synthesis of complex molecules from simple, multifunctional building blocks like this compound is a testament to the power of modern synthetic chemistry. By understanding and controlling the inherent reactivity of its functional groups, chemists can unlock its potential for the creation of novel compounds with tailored properties.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Stereochemical Elucidation of 3 Amino 3 Methylbutane 1,2 Diol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-amino-3-methylbutane-1,2-diol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the carbon framework and the through-bond and through-space relationships between protons and carbons.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons within the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the CH₂OH group, the methine proton of the CHOH group, and the exchangeable protons of the amino and hydroxyl groups. Similarly, the ¹³C NMR spectrum would display signals corresponding to the different carbon atoms in the molecule.

To establish the connectivity between these atoms, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the proton on the C2 carbinol center and the protons of the adjacent C1 methylene group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is invaluable for assigning the proton signals to their corresponding carbon atoms in the molecular skeleton. youtube.com For instance, it would definitively link the proton signal of the C2-H to the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. For instance, NOE correlations could be observed between the methyl groups and the protons on the chiral centers, helping to deduce their relative orientation.

A representative table of expected NMR data is provided below:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
C1-H₂~3.5-3.7~65-70C2, C3C2-H
C2-H~3.8-4.0~70-75C1, C3, C4, C5C1-H₂, C4-H₃, C5-H₃
C3-NH₂(variable)~55-60--
C4-H₃~1.1-1.3~25-30C2, C3, C5C2-H, C5-H₃
C5-H₃~1.1-1.3~25-30C2, C3, C4C2-H, C4-H₃

Stereochemical Assignment through Chiral Shift Reagents and Anisotropic Effects

Determining the stereochemistry of the two chiral centers (C2 and C3) in this compound is a critical aspect of its characterization. Chiral shift reagents, typically lanthanide complexes, can be used to differentiate between enantiomers. These reagents form diastereomeric complexes with the chiral analyte, inducing changes in the chemical shifts of the protons in the NMR spectrum, allowing for the determination of enantiomeric purity.

Furthermore, anisotropic effects, which arise from the magnetic non-equivalence of atoms or groups in a chiral environment, can also be exploited. For instance, derivatization of the diol with a chiral auxiliary can lead to the formation of diastereomers with distinct NMR spectra, from which the stereochemistry can be deduced.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of this compound and for studying its fragmentation patterns. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition with a high degree of confidence.

Under electrospray ionization (ESI), the molecule is expected to readily protonate to form the [M+H]⁺ ion. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment the molecular ion and generate a characteristic fragmentation pattern. unito.it This pattern provides valuable structural information. Common fragmentation pathways for amino alcohols often involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). researchgate.netphyschemres.org For this compound, characteristic fragment ions would be expected from the cleavage of the C-C bonds and the loss of the functional groups. The fragmentation of amino acids often involves the loss of the carboxylic group, which in this case is a hydroxyl group. physchemres.org

A summary of expected HRMS data is presented below:

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺120.1019(To be determined)-
[M+H-H₂O]⁺102.0913(To be determined)Loss of water
[M+H-NH₃]⁺103.0964(To be determined)Loss of ammonia
[M+H-H₂O-NH₃]⁺85.0858(To be determined)Sequential loss of water and ammonia

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and can offer insights into its conformational properties. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the alcohol groups will be visible in the 1000-1200 cm⁻¹ region, and the N-H bending vibrations will be observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C skeletal vibrations are often more prominent in the Raman spectrum. The symmetric stretching of the C-N bond and other non-polar bonds will also be observable.

The combination of FT-IR and Raman data allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of the key functional groups.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. taylorandfrancis.com For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the relative and absolute stereochemistry of the C2 and C3 chiral centers. The resulting crystal structure would reveal the precise spatial arrangement of the amino, hydroxyl, and methyl groups, as well as any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

A successful crystallographic analysis would yield a detailed crystallographic information file (CIF) containing the following key parameters:

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit
Atomic Coordinates (x, y, z)The position of each atom in the unit cell
Bond Lengths and AnglesPrecise measurements of the molecular geometry
Torsion AnglesDescribe the conformation of the molecule
Absolute ConfigurationDetermined using anomalous dispersion (e.g., Flack parameter)

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the chromophores are the C-O and C-N bonds. While these are weak absorbers in the accessible UV region, derivatization with a chromophoric group can enhance the CD signal, allowing for the determination of the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect (the combination of a peak and a trough), is characteristic of the stereochemistry of the molecule.

Both CD and ORD can be used to determine the enantiomeric excess (ee) of a sample by comparing the measured signal to that of an enantiomerically pure standard. nih.gov These techniques are particularly useful for routine analysis and for monitoring the progress of asymmetric syntheses.

Computational and Theoretical Investigations of 3 Amino 3 Methylbutane 1,2 Diol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting the reactivity of 3-Amino-3-methylbutane-1,2-diol. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecule's geometry and calculate various electronic properties. researchgate.netnih.gov

These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential map. The HOMO-LUMO gap is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack due to their high electron density.

Reactivity descriptors, such as Fukui functions, can be calculated from the electron density to predict the most probable sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are anticipated to be the most nucleophilic centers. These predictions are vital for understanding the molecule's role in chemical reactions. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap8.3 eVRelates to chemical stability and reactivity.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.
Mulliken Atomic ChargesN: -0.8, O1: -0.7, O2: -0.7Indicates the partial charges on key atoms.

Note: These values are for illustrative purposes and would be obtained from actual DFT calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of this compound, arising from the rotation around its single bonds, leads to a complex conformational landscape. Conformational analysis is crucial for understanding its three-dimensional structure and how it influences its physical and biological properties. This analysis is typically initiated using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) to rapidly explore a wide range of possible conformations. lumenlearning.com

Following the initial exploration, more accurate quantum mechanics methods, such as DFT, are often used to optimize the geometries and calculate the relative energies of the most stable conformers. researchgate.net For this compound, intramolecular hydrogen bonding between the amino group and the hydroxyl groups, as well as between the two hydroxyl groups, is expected to play a significant role in stabilizing certain conformations. datapdf.com Steric hindrance between the methyl group and the other substituents will also be a key factor in determining the preferred geometries. youtube.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerKey Dihedral Angle(s) (Illustrative)Relative Energy (kcal/mol)Stabilizing/Destabilizing Interactions
A (Global Minimum)O-C-C-N: gauche0.0Intramolecular H-bonding (NH...OH)
BO-C-C-N: anti1.5Reduced steric strain, weaker H-bonding
CO-C-C-O: gauche2.1Intramolecular H-bonding (OH...OH)
DO-C-C-O: anti3.5Steric hindrance between methyl and hydroxyl

Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the transition states of potential reaction pathways, it is possible to determine the activation energies and reaction rates, providing a detailed understanding of how the reaction proceeds. researchgate.netnih.gov

For example, in a reaction where the amino group acts as a nucleophile, DFT calculations can be used to locate the transition state structure for the bond-forming step. The geometry of the transition state reveals the precise arrangement of atoms at the point of highest energy along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility. acs.orgdiva-portal.org

Similarly, for reactions involving the hydroxyl groups, such as esterification or etherification, transition state modeling can differentiate between competing mechanisms and predict the stereochemical outcome of the reaction. The influence of catalysts on the reaction can also be investigated by including the catalytic species in the computational model. acs.orgacs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.netnih.govresearchgate.net By calculating the NMR spectra for different possible isomers and conformers, it is possible to identify the specific structure that best matches the experimental spectrum. d-nb.infonih.gov

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated using computational methods. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated. researchgate.net Comparison with the experimental IR and Raman spectra aids in the assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of the O-H and N-H bonds.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted Parameter (Illustrative)Experimental Parameter (Hypothetical)
¹³C NMR Chemical Shift (C-N)60.5 ppm61.2 ppm
¹H NMR Chemical Shift (NH₂)2.8 ppm2.7 ppm
IR Vibrational Frequency (O-H stretch)3450 cm⁻¹3445 cm⁻¹
IR Vibrational Frequency (N-H stretch)3350 cm⁻¹3355 cm⁻¹

Note: The presented data is for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Applications of 3 Amino 3 Methylbutane 1,2 Diol As a Key Building Block in Complex Chemical Synthesis

Role as a Chiral Scaffold in Asymmetric Organic Reactions

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in organic synthesis, with significant applications as both drug candidates and chiral ligands. nih.gov The inherent chirality of 3-Amino-3-methylbutane-1,2-diol makes it an excellent starting material for the development of chiral auxiliaries, catalysts, and ligands that can induce stereoselectivity in a wide range of chemical transformations. These transformations are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The adjacent amino and hydroxyl groups can coordinate to metal centers, forming stable chelate complexes that create a defined chiral environment around the reactive site. This steric and electronic influence directs the approach of incoming reagents, leading to the preferential formation of one enantiomer over the other. For instance, chiral ligands derived from amino diols have been effectively used in asymmetric Michael addition reactions. researchgate.net

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds (NCHCs) are ubiquitous in natural products, pharmaceuticals, and materials science, exhibiting a broad spectrum of biological activities. researchgate.netnih.gov this compound serves as a valuable precursor for the synthesis of various NCHCs. The presence of both a primary amine and two hydroxyl groups allows for a variety of cyclization strategies to construct diverse heterocyclic rings.

The amino group can act as a nucleophile to react with various electrophiles, while the diol functionality can undergo condensation or cyclization reactions to form rings such as morpholines and their derivatives. nih.gov For example, the condensation of vicinal amino alcohols with arylglyoxals is a known method for producing morpholinones. researchgate.net The synthesis of these heterocyclic scaffolds is a significant area of research in medicinal chemistry. u-szeged.hu

Utilization in the Construction of Advanced Organic Molecules (e.g., Amino Acids, Polyols)

The structural framework of this compound provides a ready-made template for the synthesis of more complex and highly functionalized organic molecules, including non-natural amino acids and complex polyols. The vicinal amino alcohol motif is a key structural feature in many biologically active molecules. researchgate.net

By strategically modifying the existing functional groups and extending the carbon chain, chemists can access a wide array of advanced organic molecules. For instance, the amino group can be protected and the diol can be selectively oxidized or derivatized to introduce new functionalities. These transformations pave the way for the synthesis of custom-designed amino acids with unique side chains or polyol derivatives with specific stereochemical arrangements. The synthesis of chiral 1,2-amino alcohols is a critical step in obtaining these advanced molecules. nih.govresearchgate.net

Development of Novel Ligands and Catalysts Derived from this compound

The ability of this compound to form stable complexes with metal ions has led to its use in the development of novel ligands and catalysts for a variety of organic transformations. The bidentate nature of the amino alcohol functionality allows for the creation of well-defined coordination spheres around a metal center, which is a key principle in the design of effective catalysts.

These ligands can be further modified by introducing other coordinating groups or bulky substituents to fine-tune the steric and electronic properties of the resulting catalyst. Such tailored catalysts can exhibit high levels of activity and selectivity in reactions such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Chiral thioureas, which can be derived from amino alcohols, are another class of organocatalysts that have gained significant attention. mdpi.com

Application in the Modular Assembly of Natural Product Analogs

Natural products remain a vital source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. This compound can be employed as a key building block in the modular synthesis of natural product analogs. This approach involves the assembly of complex molecules from smaller, well-defined fragments.

By incorporating the this compound motif into a synthetic strategy, chemists can introduce a specific stereocenter and functional group arrangement found in the target natural product. This modular approach allows for the rapid generation of a library of analogs with variations at different positions, which can then be screened for improved biological activity or other desirable properties. The introduction of amino acid moieties into natural product structures is a common strategy to enhance their properties. frontiersin.org

Future Perspectives and Emerging Research Directions for 3 Amino 3 Methylbutane 1,2 Diol

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 3-Amino-3-methylbutane-1,2-diol will likely prioritize green chemistry principles to enhance economic viability and minimize environmental impact. Current research into the synthesis of related amino diols, such as 3-amino-1,2-propanediol, often involves processes like the reaction of 3-chloro-1,2-propanediol with ammonia (B1221849) researchgate.net. Future strategies for this compound could adapt these methods by focusing on renewable starting materials, reducing the use of hazardous reagents, and optimizing reaction conditions for energy efficiency.

Key areas for development include:

Biocatalysis: Employing enzymes to catalyze key steps, offering high stereoselectivity and mild reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve safety, efficiency, and scalability of the synthesis.

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids.

Synthetic StrategyPotential Advantages
Enzymatic Asymmetric Dihydroxylation High enantiomeric purity, mild conditions, environmentally benign.
Reductive Amination of a Ketodiol Precursor Potentially fewer steps, use of readily available starting materials.
Catalytic Hydrogenation of Nitro-diols Avoidance of harsh reagents, high yields.

Exploration of Unconventional Reactivity and Novel Derivatization Pathways

The interplay between the amino and diol functional groups in this compound offers avenues for exploring unique chemical transformations. The tertiary carbon bearing the amino group provides significant steric hindrance, which can be exploited to achieve high regioselectivity in derivatization reactions. Future research will likely focus on leveraging this structural feature to synthesize novel molecules that are otherwise difficult to access. For instance, the regioselectivity of ring-closure reactions with agents like formaldehyde has been investigated for other N-substituted amino diols, leading exclusively to 1,3-oxazines nih.gov. Similar selective transformations could be explored for this compound.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

These AI platforms can:

Design De Novo Routes: Generate synthetic pathways starting from commercially available precursors. soken.ac.jp

Optimize Reaction Conditions: Predict the optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts.

Reduce Costs: Identify the most cost-effective and time-efficient synthetic strategies by analyzing the price and availability of starting materials. soken.ac.jp

AI Application in SynthesisFunction
Retrosynthesis Prediction Identifies potential disconnections in the target molecule to suggest precursors. researchgate.netchemrxiv.org
Reaction Outcome Prediction Predicts the major products and potential side reactions for a given set of reactants and conditions.
Process Optimization Uses algorithms to refine reaction parameters for improved yield, purity, and sustainability. nih.gov

Expanded Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a promising building block for advanced materials. The hydroxyl groups can participate in polymerization reactions to form polyesters or polyurethanes, while the amino group can be used for cross-linking or surface functionalization. This dual functionality could be harnessed to create polymers with tailored properties, such as improved thermal stability, adhesion, or biocompatibility. Research into other diols has shown their utility in producing various polymers and resins, suggesting a similar potential for this compound in these industrial processes.

Design of Next-Generation Chiral Catalysts and Auxiliaries Based on the Amino Diol Motif

Chiral amino diols are highly valuable as ligands and auxiliaries in asymmetric synthesis, a field critical for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.govacs.org The rigid structure and defined stereochemistry of molecules based on the amino diol motif can effectively control the stereochemical outcome of chemical reactions.

Future research will likely focus on using this compound as a scaffold to design:

Chiral Ligands: For metal-catalyzed asymmetric reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective transformation, after which they can be removed and recycled.

Organocatalysts: Metal-free catalysts where the amino and hydroxyl groups can act in concert to activate substrates and control stereochemistry through hydrogen bonding or other non-covalent interactions. nih.gov

Libraries of catalysts derived from various amino diols have been successfully applied in reactions like the enantioselective addition of diethylzinc to aldehydes, achieving high enantioselectivities. nih.gov This precedent strongly suggests that derivatives of this compound could emerge as a new class of effective chiral catalysts.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 3-Amino-3-methylbutane-1,2-diol?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include temperature (e.g., 60–80°C for similar diol-amino compounds), solvent polarity (polar aprotic solvents like DMF enhance nucleophilic substitution), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine-diol coupling). Post-synthesis, purification via column chromatography (silica gel, ethanol/ethyl acetate eluent) and characterization by 1H^1 \text{H}-NMR (δ 3.5–4.0 ppm for hydroxyl protons) and ESI-MS (to confirm molecular ion peaks) are essential .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR identifies hydroxyl (δ 1.5–2.5 ppm for amino protons) and methyl groups (δ 1.0–1.2 ppm). 13C^{13} \text{C}-NMR distinguishes carbons adjacent to amino groups (δ 40–50 ppm) .
  • THz Spectroscopy : Resolves constitutional isomers (e.g., positional differences in hydroxyl/amino groups) via unique intermolecular vibrational modes (0.5–3 THz range), as demonstrated for benzene-1,2-diol analogs .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C5_5H13_{13}NO2_2) and detects fragmentation patterns (e.g., loss of –NH2_2) .

Advanced Research Questions

Q. What mechanistic insights guide the oxidative degradation pathways of this compound?

  • Methodological Answer : Oxidative pathways (e.g., Cr(VI)-catalyzed reactions) involve ester intermediate formation, followed by protonation and decomposition. Kinetic studies (variable [H+^+] and substrate concentration experiments) and UV-Vis spectroscopy (λmax_{\text{max}} 450 nm for Cr(III) complexes) track reaction progress. Computational modeling (DFT) identifies transition states and activation energies for key steps .

Q. How can computational modeling predict the stereochemical stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize molecular geometry and calculate rotational barriers for hydroxyl/amino groups. Solvent effects (PCM model) and Gibbs free energy (ΔG) predict stability of stereoisomers under physiological conditions .

Q. What strategies resolve contradictions in reported biological activity data for amino-diol derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare anti-tumor activity of analogs (e.g., substitution patterns in benzene-1,2-diol derivatives) using in vitro assays (IC50_{50} values) .
  • Purity Analysis : Address discrepancies via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect impurities >0.1% .

Q. How to assess the genotoxicity potential of this compound in vitro?

  • Methodological Answer : Follow OECD guidelines:

  • Ames Test : Use TA98 and TA100 Salmonella strains (± metabolic activation) to detect frameshift/base-pair mutations.
  • Micronucleus Assay : Expose CHO-K1 cells (48 hr, 0.1–10 μg/mL) and score micronuclei formation. Compare results to benzene-1,2-diol (classified as "Muta 2" by ECHA) .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at pH 2–9 (37°C, 14 days) and analyze degradation via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td_d) under N2_2 atmosphere .

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